molecular formula C19H24N2O2S B12962531 N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B12962531
M. Wt: 344.5 g/mol
InChI Key: JCOCYYJBFWLOCW-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific combination of a dihydroisoquinoline core with a dimethylbenzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C19H24N2O2S/c1-15-7-8-19(13-16(15)2)24(22,23)20-10-12-21-11-9-17-5-3-4-6-18(17)14-21/h3-8,13,20H,9-12,14H2,1-2H3

InChI Key

JCOCYYJBFWLOCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCC3=CC=CC=C3C2)C

Origin of Product

United States

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